N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine
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Overview
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for the amino acid cysteine. This compound is particularly useful in the field of organic chemistry and biochemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine typically involves the protection of the amino group of L-cysteine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The isopentyl group is introduced via alkylation of the thiol group of cysteine using an appropriate alkyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-yield production of the compound. The reaction conditions are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Exposure of the free amino group for subsequent peptide coupling.
Scientific Research Applications
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based therapeutics.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of cysteine during the synthesis process, preventing unwanted side reactions. The isopentyl group provides additional stability to the compound. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-cysteine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isobutyl-L-cysteine
Uniqueness
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopentyl-L-cysteine is unique due to the presence of the isopentyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of peptides that require robust protection of the amino group .
Properties
Molecular Formula |
C23H27NO4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(3-methylbutyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C23H27NO4S/c1-15(2)11-12-24(21(14-29)22(25)26)23(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,29H,11-14H2,1-2H3,(H,25,26)/t21-/m0/s1 |
InChI Key |
QHIKWKZTXYCJAM-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)CCN([C@@H](CS)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CCN(C(CS)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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